Benzyldimethyltetradecylammonium bromide chemical structure and properties
Benzyldimethyltetradecylammonium bromide chemical structure and properties
An In-Depth Technical Guide to Benzyldimethyltetradecylammonium Bromide: Structure, Properties, and Applications
Introduction
Benzyldimethyltetradecylammonium bromide is a quaternary ammonium compound (QAC) that functions as a potent cationic surfactant. Structurally, it is characterized by a central positively charged nitrogen atom bonded to four organic groups: a benzyl group, two methyl groups, and a long-chain tetradecyl group. This amphipathic architecture, featuring a hydrophilic cationic "head" and a lipophilic hydrocarbon "tail," is the cornerstone of its diverse functionalities.
This guide provides a comprehensive technical overview of benzyldimethyltetradecylammonium bromide, delving into its chemical structure, physicochemical properties, mechanism of action, and key applications. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile compound.
Chemical Structure and Identification
The defining feature of benzyldimethyltetradecylammonium bromide is its quaternary ammonium cation, which imparts a permanent positive charge, and the long C14 alkyl chain that provides significant hydrophobicity. The bromide anion serves as the counter-ion.
-
IUPAC Name: benzyl-dimethyl-tetradecylazanium;bromide[1]
-
Synonyms: Tetradecylbenzyldimethylammonium bromide, Myristalkonium bromide, N-Benzyl-N,N-dimethyl-N-tetradecylammonium bromide[2]
-
CAS Registry Number: 18773-88-1[2]
Caption: 2D structure of Benzyldimethyltetradecylammonium bromide.
Physicochemical Properties
The physical and chemical properties of benzyldimethyltetradecylammonium bromide are critical to its application and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₄₂BrN | [2][3] |
| Molecular Weight | 412.49 g/mol | [2][3] |
| Appearance | White to off-white powder or crystalline solid | [4][5] |
| Melting Point | 43-47 °C | [2] |
| Solubility | Soluble in water and polar organic solvents | [4][5] |
| Canonical SMILES | CCCCCCCCCCCCC(C)Cc1ccccc1.[Br-] | [2] |
| InChIKey | CSNHNGDROQRZKT-UHFFFAOYSA-M | [2] |
Mechanism of Action: Antimicrobial Activity
The primary and most studied mechanism of action for benzyldimethyltetradecylammonium bromide is its biocidal effect on a wide range of microorganisms, including bacteria, fungi, and viruses.[6][7] This activity is not based on a specific metabolic inhibition but rather a physical disruption of the cell structure.
The process can be described in the following steps:
-
Adsorption and Electrostatic Interaction: The positively charged cationic head of the molecule is electrostatically attracted to the negatively charged components of the microbial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[8]
-
Membrane Penetration: The long, hydrophobic tetradecyl chain penetrates and intercalates into the lipid bilayer of the cell membrane. This disrupts the ordered structure of the membrane.
-
Disruption of Membrane Integrity: The insertion of numerous QAC molecules leads to a loss of membrane fluidity and integrity. This compromises the cell's permeability controls, leading to the leakage of essential low-molecular-weight cytoplasmic constituents, such as potassium ions and nucleotides.[7][9]
-
Cell Lysis and Deactivation of Enzymes: The extensive membrane damage and subsequent loss of cellular contents lead to cell lysis and death. Additionally, the compound can deactivate critical membrane-bound enzymes, further disrupting cellular metabolic and respiratory activities.[7][9]
The biocidal activity is strongly influenced by the length of the n-alkyl chain, with the C14 derivative demonstrating a potent balance between the hydrophobicity required for membrane penetration and the water solubility needed for delivery.[7][8]
Caption: Mechanism of antimicrobial action.
Applications in Research and Industry
The unique properties of benzyldimethyltetradecylammonium bromide make it a valuable compound in numerous fields.
-
Disinfectants and Biocides: It is a key active ingredient in disinfectants, sanitizers, and algaecides for use in households, healthcare settings, and industrial applications like water treatment.[5][10][11] Its broad-spectrum antimicrobial activity makes it effective against a wide array of pathogens.[6]
-
Pharmaceuticals and Personal Care: In ophthalmic, nasal, and parenteral products, it can be used as a preservative.[3] As a cationic surfactant, it functions as a conditioning agent in hair and skin care products, improving texture and product stability.[10][12]
-
Phase Transfer Catalysis: In organic synthesis, it can act as a phase transfer catalyst, facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). This is crucial for synthesizing certain polymers and other organic molecules.
-
Research Reagent: In laboratory settings, it is used in various chemical analyses and as a reagent for developing new materials.[10] It has been employed in studies to investigate pore size control in hydrogel synthesis and as an adsorbent for certain heavy metals from wastewater.
Synthesis Overview
The classical and most common method for synthesizing quaternary ammonium salts like benzyldimethyltetradecylammonium bromide is the Menshutkin reaction .[8] This process involves the alkylation of a tertiary amine with an alkyl halide.
For this specific compound, the synthesis typically involves the reaction of tetradecyldimethylamine (the tertiary amine) with benzyl bromide (the alkyl halide). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl group, displacing the bromide ion and forming the quaternary ammonium salt.
Analytical Methodologies
Accurate quantification of benzyldimethyltetradecylammonium bromide is essential for formulation control, environmental monitoring, and research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for this purpose. Below is a representative protocol based on established methods for similar compounds.[13]
Protocol: HPLC Analysis of Benzyldimethyldodecylammonium Bromide
This protocol is adapted for a related compound and serves as a validated starting point for method development.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Kromasil C18, 200 mm x 4.6 mm, 5 µm).[13]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Sodium octanesulfonate.
-
Sodium acetate.
-
Acetic acid.
-
Reference standard of the analyte.
-
-
Preparation of Mobile Phase:
-
Solvent A: Acetonitrile.
-
Solvent B: Prepare an aqueous solution of 4 mmol/L sodium octanesulfonate and 0.02 mol/L sodium acetate. Adjust the pH to 5.2 with acetic acid.[13]
-
The mobile phase is a mixture of Solvent A and Solvent B (e.g., 80:20 v/v).[13]
-
Rationale: The C18 column provides a nonpolar stationary phase for separating the compound based on its hydrophobicity. Acetonitrile serves as the organic modifier, while the ion-pairing agent (sodium octanesulfonate) in the aqueous phase interacts with the cationic analyte to improve peak shape and retention.
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare a series of standard solutions of the analyte in the mobile phase to create a calibration curve.
-
Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Inject the standards and the sample into the HPLC system.
-
Identify the analyte peak based on its retention time compared to the standard.
-
Quantify the analyte concentration by correlating its peak area with the calibration curve.
-
Caption: General workflow for HPLC analysis.
Safety and Toxicology
Benzyldimethyltetradecylammonium bromide and related QACs are potent chemicals that require careful handling.
-
Hazards: The compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage/irritation.[14][15][16][17] Inhalation of dust or aerosols may cause respiratory irritation.[15][16]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15] Avoid breathing dust.
-
Toxicity: Concentrated solutions can be corrosive and harmful.[7][14] The fatal oral dose for some cationic surfactants is estimated to be 1-3 grams.[14] Formulations intended for consumer use are significantly diluted to minimize risk.[7]
Conclusion
Benzyldimethyltetradecylammonium bromide is a highly versatile quaternary ammonium compound with significant commercial and scientific importance. Its efficacy as a broad-spectrum antimicrobial agent is rooted in its ability to physically disrupt microbial cell membranes, a mechanism that is less prone to developing resistance compared to targeted metabolic inhibitors. Its surfactant properties further extend its utility into formulations for personal care, chemical synthesis, and materials science. A thorough understanding of its chemical structure, properties, and safe handling protocols is essential for harnessing its full potential in both research and industrial applications.
References
-
Benzyldimethyltetradecylammonium bromide. CAS Common Chemistry. [Link]
-
Benzyldimethyltetradecylammonium chloride. PubChem. [Link]
-
Myristalkonium ion. PubChem. [Link]
-
BENZALKONIUM BROMIDE. Inxight Drugs. [Link]
-
Analysis of Benzyldimethyldodecylammonium Bromide in Chemical Disinfectants by Liquid Chromatography and Capillary Electrophoresis. PubMed. [Link]
-
Safety data sheet - Benzyldimethyltetradecylammonium chloride. Strukton. [Link]
-
Benzyldimethyltetradecylammonium chloride. LookChem. [Link]
-
Tetradecyl Benzyl Dimethyl Ammonium Chloride Research Articles. R Discovery. [Link]
-
Substance Information - Benzyl bromide. ECHA. [Link]
-
Determination of alkyl benzyl and dialkyl dimethyl quaternary ammonium biocides in occupational hygiene and environmental media by liquid chromatography with electrospray ionisation mass spectrometry and tandem mass spectrometry. ResearchGate. [Link]
-
Determination of Benzalkonium Homologues and Didecyldimethylammonium in Powdered and Liquid Milk for Infants by Hydrophilic Interaction Liquid Chromatography–Mass Spectrometry. ResearchGate. [Link]
-
n Alkyl Dimethyl Benzyl Ammonium Bromide 20%. IndiaMART. [Link]
-
Benzalkonium chloride. Wikipedia. [Link]
-
Microbial biofilm metabolization of benzalkonium compounds. ResearchGate. [Link]
Sources
- 1. Myristalkonium ion | C23H42N+ | CID 8756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Benzyldimethyltetradecylammonium Bromide | 1515861-68-3 [m.chemicalbook.com]
- 4. Benzyldimethyltetradecylammonium chloride | C23H42N.Cl | CID 8755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 8. Benzyldimethyltetradecylammonium chloride | 139-08-2 | Benchchem [benchchem.com]
- 9. BENZALKONIUM BROMIDE [drugs.ncats.io]
- 10. chemimpex.com [chemimpex.com]
- 11. indiamart.com [indiamart.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Analysis of benzyldimethyldodecylammonium bromide in chemical disinfectants by liquid chromatography and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.com [fishersci.com]
- 17. bg.cpachem.com [bg.cpachem.com]
